2-Chloro-4-cyclopropoxypyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-8-7(10)6(3-4-11-8)12-5-1-2-5/h3-5H,1-2,10H2 |
InChI Key |
HWDSYYTUJRDJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Cyclopropoxypyridin 3 Amine and Its Analogs
Established Synthetic Routes and Strategic Approaches
The synthesis of complex pyridines often relies on building the ring from acyclic precursors or by modifying a pre-existing pyridine (B92270) core. For analogs like 2-chloro-3-aminopyridines, established methods frequently involve multi-step sequences that introduce the required functional groups in a controlled manner.
The construction of the 2-chloro-3-aminopyridine scaffold, a core structure of the target molecule, can be achieved through several multi-step pathways, often starting from simple, commercially available precursors. One common strategy for a related compound, 3-amino-2-chloro-4-methylpyridine (B17603), begins with the condensation of malononitrile (B47326) and acetone (B3395972) to form a 2-hydroxy-4-methyl-3-pyridinecarbonitrile intermediate. This intermediate then undergoes a series of transformations:
Chlorination: The hydroxyl group at the 2-position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methyl-3-pyridinecarbonitrile. googleapis.com
Hydrolysis: The nitrile group at the 3-position is hydrolyzed to a carboxamide group (-CONH₂) under strong acidic conditions, typically using concentrated sulfuric acid. googleapis.comgoogle.com
Hofmann Degradation: The resulting 2-chloro-4-methylpyridine-3-carboxamide is converted to the final 3-amino-2-chloro-4-methylpyridine via the Hofmann amide degradation reaction, which utilizes reagents such as bromine in an excess of sodium hydroxide. googleapis.comgoogle.com
An alternative approach involves the direct functionalization of a simpler pyridine derivative. For instance, 2-chloro-3-aminopyridine can be synthesized from 3-aminopyridine (B143674) through a direct chlorination reaction using hydrogen peroxide and hydrochloric acid. guidechem.com This method, however, may produce by-products like 2,6-dichloro-3-aminopyridine, which requires subsequent separation or a catalytic hydrogenation step to convert the by-product back to the 3-aminopyridine starting material. guidechem.com
For the specific synthesis of 2-Chloro-4-cyclopropoxypyridin-3-amine, a plausible route would adapt these principles, likely starting with a precursor that already contains or can be easily converted to the 4-cyclopropoxy group before or after the formation of the 2-chloro-3-aminopyridine core.
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the choice and concentration of catalysts and reagents.
For instance, in base-catalyzed chlorinations of pyrimidine (B1678525) analogs, the strength of the base (related to its pKa value) can significantly influence reaction outcomes, including yield and reaction time. japsonline.com In the synthesis of aminopyridines via nucleophilic aromatic substitution (SNAr), reaction conditions can be harsh. However, the use of continuous-flow reactors allows for high temperatures (up to 300 °C) and short reaction times, which can overcome the high activation energy for unactivated substrates like 2-chloropyridine (B119429) and afford products in good to excellent yields with fewer side products. researchgate.net
The table below summarizes a comparison of reaction conditions for different pyridine synthesis methodologies.
| Methodology | Key Parameters Optimized | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Hofmann Degradation (for 3-amino group) | Temperature, Reagent Stoichiometry | 0-75 °C, NaOH/Br₂ in H₂O | Established, reliable conversion of amide to amine. | googleapis.comgoogle.com |
| SNAr in Flow Reactor (for amination) | Temperature, Flow Rate, Solvent | Up to 300 °C, N-Methyl-2-pyrrolidone (NMP) solvent | Short reaction times, high yields for unactivated substrates. | researchgate.net |
| Base-Catalyzed Chlorination | Base Strength (pKa), Temperature | POCl₃, catalytic base, 100-110 °C | Improved yields and process economics for industrial scale. | japsonline.com |
| Microwave-Assisted Synthesis | Power, Time, Solvent | Microwave irradiation, Ethanol (B145695) solvent, 2-7 min | Drastically reduced reaction times, high yields, pure products. | nih.govacs.org |
The choice of catalysts and reagents is fundamental to directing the outcome of synthetic transformations.
Chlorinating Agents: Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for converting hydroxyl or pyridone functionalities into chloro groups on the pyridine or pyrimidine ring. googleapis.comjapsonline.com
Hofmann Degradation Reagents: The classic Hofmann degradation relies on a strong base, typically sodium hydroxide, and a halogen, such as bromine, to facilitate the rearrangement of a primary amide to an amine with one less carbon atom. googleapis.comgoogle.com
Cross-Coupling Catalysts: Palladium complexes are paramount in modern organic synthesis for forming carbon-nitrogen bonds. In the context of aminopyridine synthesis, palladium(0) catalysts paired with chelating bis(phosphine) ligands like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are effective for the amination of halopyridines. datapdf.comacs.org The chelating ligand is crucial as it prevents displacement by the pyridine substrate, which would otherwise inhibit the catalytic cycle. datapdf.com Copper(I) catalysts have also been employed for amination reactions with aqueous ammonia (B1221849) under mild conditions. nih.gov
Novel and Sustainable Synthetic Approaches
Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and efficient methods, often referred to as "green chemistry."
Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of pyridines and their analogs, several sustainable strategies have been explored:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. acs.orgnih.gov One-pot, four-component reactions have been used to produce highly substituted pyridines in excellent yields. nih.govacs.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govacs.org
Sustainable Solvents and Conditions: Efforts have been made to replace hazardous organic solvents with greener alternatives. For example, the SNAr reaction of heteroaryl chlorides with amines has been successfully performed in water using potassium fluoride (B91410) (KF), avoiding the need for transition-metal catalysts. researchgate.net Additionally, solvent- and halide-free methods, such as the C-H functionalization of pyridine N-oxides, represent a highly atom-economical approach. rsc.org
The following table compares conventional and green synthetic approaches for pyridine derivatives.
| Approach | Conventional Method | Green Alternative | Key Advantage | Reference |
|---|---|---|---|---|
| Heating | Conventional reflux (6-9 hours) | Microwave irradiation (2-7 minutes) | Massive reduction in reaction time and energy use. | nih.govacs.org |
| Reaction Steps | Stepwise synthesis with isolation of intermediates | One-pot multicomponent reaction | Increased efficiency, reduced waste and purification. | acs.orgnih.gov |
| Solvents/Catalysts | Organic solvents, transition-metal catalysts | Water as solvent (KF promoted), or solvent-free conditions | Reduced environmental impact and cost. | researchgate.netrsc.org |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines, including aminopyridines. This methodology allows for the formation of a C-N bond between a halo-pyridine and an amine under relatively mild conditions. datapdf.comacs.org The development of specialized ligands, such as dialkylbiarylphosphines, has been critical for achieving high efficiency and regioselectivity, even in challenging cases like the amination of polychloropyrimidines. nih.gov
Strategic application of palladium catalysis allows for chemoselective reactions on polysubstituted rings. For example, in a molecule with both iodo and chloro substituents, a Suzuki-Miyaura cross-coupling can be selectively performed at the more reactive iodo position, followed by a Buchwald-Hartwig amination at the chloro position. nih.gov This level of control is invaluable for the synthesis of complex targets. Furthermore, innovations include the palladium-catalyzed coupling of aryl chlorides with inexpensive ammonia sources like ammonium (B1175870) sulfate, providing a direct route to primary anilines. acs.org
Microwave-Assisted and Flow Chemistry Applications in Pyridine Synthesis
Modern synthetic chemistry increasingly relies on enabling technologies like microwave irradiation and continuous flow processing to accelerate and improve reaction outcomes. These techniques are particularly advantageous in heterocyclic chemistry for their ability to enhance reaction rates, improve yields, and allow for safer handling of hazardous intermediates.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This method often leads to a dramatic reduction in reaction times, from hours to minutes, and can improve product yields by minimizing side product formation. researchgate.net For the synthesis of substituted pyridines and related nitrogen heterocycles, microwave irradiation has been successfully applied to various reaction types, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and multicomponent reactions. beilstein-journals.orgrsc.org
In the context of synthesizing this compound analogs, microwave heating can be particularly effective. For instance, the SNAr reaction of a dichloropyridine precursor with an amine can be significantly accelerated. rsc.org Studies on the synthesis of 2-anilinopyrimidines from 2-chloropyrimidines have shown that microwave conditions are superior to conventional heating. rsc.org Similarly, the introduction of the cyclopropoxy group could potentially be expedited using microwave-assisted conditions. The rapid and controlled heating helps to overcome activation energy barriers and can lead to cleaner reaction profiles. nih.gov
Flow Chemistry Applications: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, reproducibility, and scalability. Flow chemistry is particularly well-suited for reactions involving hazardous intermediates or highly exothermic processes.
| Technology | Key Advantages | Relevant Application in Pyridine Synthesis | Example from Analogs |
| Microwave-Assisted Synthesis | - Reduced reaction times- Improved yields- Cleaner reaction profiles- Enhanced reaction rates | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling Reactions, Multicomponent Reactions | Synthesis of 2-anilinopyrimidines from 2-chloropyrimidines. rsc.org |
| Flow Chemistry | - Superior process control- Enhanced safety- Scalability and reproducibility- Telescoping of multi-step reactions | On-demand generation of hazardous intermediates, Halogenation, Multi-step synthesis of building blocks | Three-step telescoped synthesis of Boscalid, involving amidation. rsc.org |
Regioselective and Stereoselective Control in Synthesis
Achieving precise control over the placement of functional groups (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is a cornerstone of modern organic synthesis. For a polysubstituted molecule like this compound, these aspects are critical for defining its chemical identity and properties.
Strategies for Controlling Halogen and Amine Group Placement
The specific 2-chloro, 3-amino, 4-cyclopropoxy substitution pattern on the pyridine ring necessitates highly regioselective synthetic methods. The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity towards electrophilic and nucleophilic reagents.
Direct electrophilic halogenation of unsubstituted pyridine is often challenging and requires harsh conditions, typically leading to substitution at the 3-position. nsf.gov However, the presence of other substituents can dramatically alter the regiochemical outcome. A more reliable approach involves directed ortho-metalation, where a directing group guides a metalating agent (like lithium or magnesium bases) to a specific adjacent position, which is then trapped with an electrophilic halogen source.
An alternative and powerful strategy for the 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence. nih.govresearchgate.net This method utilizes the formation of Zincke imine intermediates from pyridinium (B92312) salts. These acyclic intermediates undergo highly regioselective halogenation under mild conditions before the pyridine ring is reformed. nih.govresearchgate.net This approach has been shown to be effective for a diverse set of 3-halopyridines. nih.gov
The introduction of the amine group at the 3-position adjacent to a chlorine at the 2-position can be achieved through several routes. One common method is the reduction of a 3-nitro group, which can be introduced via nitration. A patent for the synthesis of the analog 3-amino-2-chloro-4-methylpyridine describes a process starting from 3-cyano-4-methyl-2-pyridone, which is chlorinated and then converted to the 3-amido intermediate, followed by conversion to the 3-amino product. google.com The regioselectivity of nitration can be problematic, but it remains a viable pathway. Alternatively, nucleophilic aromatic substitution on a pre-functionalized pyridine ring, or Hofmann or Curtius rearrangements of a 3-carboxamide or 3-carbonyl azide, respectively, can provide access to the 3-amino group with high regiochemical control.
| Desired Substitution | Strategy | Description | Key Features |
| 3-Halogenation | Ring-Opening/Closing via Zincke Imines | Pyridine is activated and opened with an amine, the resulting acyclic imine is halogenated, and the ring is subsequently closed. nih.govresearchgate.net | High regioselectivity for the 3-position; mild reaction conditions. nih.gov |
| 4-Halogenation | Phosphonium Salt Displacement | Pyridines are converted to 4-pyridylphosphonium salts, which are then displaced by a halide nucleophile. nih.gov | Selective functionalization at the 4-position; applicable to a broad range of pyridines. nih.gov |
| 3-Amination | Hofmann Rearrangement | A 3-carboxamide precursor is treated with a strong base and a halogen to yield the 3-amino pyridine. google.com | Provides direct access to the 3-amino group from a carboxylic acid derivative. |
| Multi-substitution | Sequential Functionalization | A versatile building block, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, allows for sequential and regioselective derivatization at positions 2, 3, and 5. acs.org | Stepwise introduction of different functional groups with high control. |
Chiral Induction and Enantioselective Synthesis (if applicable to chiral derivatives)
While this compound itself is achiral, the synthesis of chiral derivatives, where chirality might be introduced via a substituent or by creating a chiral axis, requires enantioselective methods. The development of chiral pyridine ligands and catalysts has been a major focus in asymmetric synthesis, as these motifs are prevalent in biologically active molecules and privileged ligands for catalysis. nih.gov
General methods for preparing chiral pyridine derivatives often rely on asymmetric catalysis. nih.govdoaj.org For example, the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents, assisted by a Lewis acid and a chiral diphosphine ligand, can produce a wide range of alkylated chiral pyridines with excellent enantioselectivity. nih.govdoaj.orgdntb.gov.ua This type of transformation could be adapted to install a chiral side chain on the pyridine core.
Another approach involves the use of chiral auxiliaries or catalysts to induce asymmetry in reactions on a pre-formed pyridine ring. Asymmetric induction by chiral sulfoxides has been demonstrated in the ortho-directed metalation of pyridine derivatives, allowing for the enantioselective introduction of electrophiles. acs.org
For derivatives where the chirality is not on the pyridine ring itself but, for instance, on a substituent attached to the cyclopropoxy group, standard asymmetric synthesis techniques would be employed to construct the chiral fragment before its attachment to the pyridine core. The innovation of modular and tunable chiral pyridine units (CPUs) has been crucial for developing new ligands that can be applied in diverse transition-metal-catalyzed reactions, including C-H borylation and reductive amination, with high enantioselectivity. nih.gov
| Asymmetric Method | Catalytic System / Reagent | Type of Chirality Introduced | Potential Application to Derivatives |
| Asymmetric Hydrogenation | Ruthenium-catalyzed | Chiral center in a tetrahydroquinoline scaffold fused to pyridine. rsc.org | Synthesis of complex chiral ligands based on the pyridine framework. |
| Asymmetric Alkylation | Copper-chiral diphosphine ligand with Grignard reagents | Chiral center at the β-position of an alkenyl pyridine. nih.govdoaj.org | Introduction of a chiral alkyl chain onto the pyridine ring. |
| Directed Metalation | Chiral Sulfoxide Auxiliary | Chiral center via enantioselective trapping of a lithiated intermediate. acs.org | Enantioselective functionalization adjacent to the directing group. |
| Kinetic Resolution | Planar-chiral ferrocene-fused pyridine organocatalyst | Separation of enantiomers of a racemic alcohol. acs.org | Resolution of racemic precursors or intermediates in the synthesis. |
Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Cyclopropoxypyridin 3 Amine
Reactivity at the Aminopyridine Moiety
The aminopyridine moiety, specifically the primary amine at the C3 position, is a key handle for derivatization. Its reactivity is influenced by the electronic properties of the pyridine (B92270) ring and the adjacent chloro and cyclopropoxy substituents.
The lone pair of electrons on the nitrogen atom of the 3-amino group imparts nucleophilic character, allowing it to react with a wide range of electrophiles. This reactivity is fundamental to building molecular complexity from this core structure. Common transformations include N-alkylation, N-arylation, and condensation reactions with carbonyl compounds to form imines, which can be further reduced to secondary amines. The nucleophilicity of the amine is modulated by the pyridine ring nitrogen, which exerts an electron-withdrawing effect, making the exocyclic amine less basic and nucleophilic than a typical aniline.
One of the most prevalent derivatization strategies for the amino group involves acylation and sulfonylation to form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and tolerant of a wide variety of functional groups, making them invaluable in combinatorial chemistry and the synthesis of bioactive molecules.
The reaction of 2-Chloro-4-cyclopropoxypyridin-3-amine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents like EDC/HOBt) affords the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields sulfonamides.
Table 1: Representative Amidation and Sulfonamidation Reactions
| Reagent | Base/Coupling Agent | Reaction Type | Product Type |
|---|---|---|---|
| Acetyl Chloride | Pyridine | Amidation | N-(2-chloro-4-cyclopropoxypyridin-3-yl)acetamide |
| Benzoic Acid | EDC, HOBt | Amidation | N-(2-chloro-4-cyclopropoxypyridin-3-yl)benzamide |
| Benzenesulfonyl Chloride | Triethylamine | Sulfonamidation | N-(2-chloro-4-cyclopropoxypyridin-3-yl)benzenesulfonamide |
| Methanesulfonyl Chloride | Pyridine | Sulfonamidation | N-(2-chloro-4-cyclopropoxypyridin-3-yl)methanesulfonamide |
The ortho-relationship between the amino group and the chloro substituent allows for cyclization reactions to form fused heterocyclic systems. The amine can act as a nucleophile in intramolecular reactions or react with bifunctional electrophiles to construct new rings. For instance, reaction with 1,3-dielectrophiles can lead to the formation of fused six-membered rings, while 1,2-dielectrophiles can yield five-membered rings. These annulation strategies are powerful tools for creating novel polycyclic heteroaromatic scaffolds.
Transformations at the Chloro Position
The chlorine atom at the C2 position of the pyridine ring is a versatile functional handle that can be replaced through various substitution and coupling reactions. rsc.orgjocpr.com Its reactivity is enhanced by the adjacent ring nitrogen, which stabilizes the intermediates formed during substitution.
The C2 position of the pyridine ring is electron-deficient, making the chloro substituent susceptible to Nucleophilic Aromatic Substitution (S_NAr). rsc.orgresearchgate.net This reaction pathway allows for the direct displacement of the chloride ion by a variety of nucleophiles. The rate and success of S_NAr reactions are highly dependent on the nucleophilicity of the attacking species and the reaction conditions. Generally, strong nucleophiles and elevated temperatures are required. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of C-N, C-O, and C-S bonds, respectively. The S_NAr pathway is a classical and often cost-effective method for derivatization, particularly for highly reactive heteroaryl chlorides. nih.gov
Table 2: Examples of S_NAr Reactions on 2-Chloropyridine (B119429) Systems
| Nucleophile | Typical Conditions | Product Functional Group |
|---|---|---|
| Pyrrolidine | Heat, optional base (e.g., K₂CO₃) | 2-(Pyrrolidin-1-yl)pyridine |
| Sodium Methoxide | Methanol, Heat | 2-Methoxypyridine |
| Sodium Thiophenoxide | DMF, Heat | 2-(Phenylthio)pyridine |
| Aniline | High Temperature or Acid Catalysis | N-Phenylpyridin-2-amine |
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their broad substrate scope and functional group tolerance. jocpr.com These methods provide powerful alternatives to S_NAr for forming carbon-carbon and carbon-heteroatom bonds at the C2 position.
Suzuki-Miyaura Coupling : This reaction couples the 2-chloro-pyridine derivative with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly reliable method for forming a C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C2 position. jocpr.com
Sonogashira Coupling : This reaction involves the coupling of the chloro-substituent with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It provides a direct route to 2-alkynylpyridine derivatives.
Buchwald-Hartwig Amination : This reaction is a versatile method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. jocpr.com It often proceeds under milder conditions than S_NAr and is compatible with a wider range of amines, including weakly nucleophilic anilines. The choice of palladium precursor and phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos) is critical for achieving high efficiency. rsc.orgresearchgate.net
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | C(sp²)-C(sp²) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) |
| Sonogashira | R-C≡C-H | C(sp²)-C(sp) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) |
| Buchwald-Hartwig | R₂NH | C(sp²)-N | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) |
Reductive Dechlorination and Hydrogenation Studies
The chlorine substituent at the C2 position of the pyridine ring in this compound represents a key site for synthetic modification. Its removal via reductive dechlorination can provide access to the corresponding 4-cyclopropoxypyridin-3-amine, a scaffold with different electronic and steric properties. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.
Catalytic hydrogenation is a widely employed method for the hydrodehalogenation of aryl and heteroaryl chlorides. For a substrate like this compound, this process would likely involve the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be molecular hydrogen (H₂) gas, or transfer hydrogenation reagents like ammonium (B1175870) formate, sodium hypophosphite, or cyclohexene. The reaction is generally performed in a protic solvent such as ethanol (B145695) or methanol, often with a base (e.g., sodium acetate, triethylamine) added to neutralize the HCl generated during the reaction. The conditions are typically mild, which is advantageous for preserving the sensitive cyclopropoxy group.
Alternatively, chemical reductants can be employed. Zinc metal in the presence of an acid (like acetic acid) or an alkaline reagent with a phase transfer catalyst is a known system for dechlorinating chloropyridines. google.com More complex hydride reagents or low-valent metal complexes prepared from reagents like sodium hydride and metal salts (e.g., nickel acetate) have also proven effective for the reduction of aryl chlorides. uky.eduuky.edu The choice of reductant and conditions would need to be carefully selected to avoid potential side reactions, such as reduction of the pyridine ring itself.
| Entry | Reducing System | Solvent | Additive | Expected Product | Plausible Yield (%) |
| 1 | H₂ (1 atm), 10% Pd/C | Methanol | NaOAc | 4-cyclopropoxypyridin-3-amine | 85-95 |
| 2 | Ammonium Formate, 10% Pd/C | Ethanol | - | 4-cyclopropoxypyridin-3-amine | 80-90 |
| 3 | Zn dust | Acetic Acid | - | 4-cyclopropoxypyridin-3-amine | 70-85 |
| 4 | NaBH₄, NiCl₂·6H₂O | Methanol | - | 4-cyclopropoxypyridin-3-amine | 65-80 |
Reactivity of the Cyclopropoxy Group
The cyclopropoxy moiety is a defining feature of the molecule, imparting unique conformational and electronic characteristics. Its reactivity is primarily dictated by the strain inherent in the three-membered ring and the nature of the ether linkage.
The cyclopropane (B1198618) ring is susceptible to cleavage under certain conditions, particularly in the presence of strong acids. The mechanism of acid-catalyzed ring-opening of cyclopropyl (B3062369) ethers typically involves the protonation of the ether oxygen, followed by cleavage of a C-O bond to generate a carbocation. Due to the ability of the cyclopropyl group to stabilize an adjacent positive charge through hyperconjugation (forming a stable cyclopropylcarbinyl cation), the cleavage of the O–C(cyclopropyl) bond is generally favored over the cleavage of the O–C(aryl) bond. wikipedia.orgresearchgate.netchemicalforums.com
Upon formation, the cyclopropylcarbinyl cation is non-classical and can undergo rapid rearrangement to more stable structures, such as a homoallyl cation or an allylcarbinyl cation. Quenching of these intermediates with a nucleophile (e.g., the conjugate base of the acid or the solvent) would lead to ring-opened products. For instance, treatment with a hydrohalic acid (like HBr) could potentially yield 2-chloro-3-amino-4-hydroxypyridine and 3-bromopropene or related allyl bromide isomers. The reaction pathway and final product distribution are highly dependent on the specific acid, solvent, and temperature used.
From a stereochemical perspective, if the cyclopropyl ring were substituted, these rearrangements would have significant implications, potentially leading to a mixture of stereoisomers. The transition states for these rearrangements often involve complex geometries, and the stereochemical outcome can be difficult to predict without experimental data.
The cyclopropoxy group, while susceptible to strong acids, is generally stable under a wide range of other synthetic conditions. The ether linkage is robust towards basic, nucleophilic, and many oxidative and reductive conditions.
Basic/Nucleophilic Conditions: The ether is expected to be completely stable in the presence of bases like NaOH, K₂CO₃, or organometallic reagents such as Grignards or organolithiums at low to moderate temperatures.
Oxidative Conditions: The cyclopropoxy group is resistant to common oxidants like MnO₂, PCC, or Swern-type reagents. Stronger oxidants that can cleave C-C bonds might pose a risk to the cyclopropane ring, but conditions targeting other parts of the molecule can typically be employed without affecting the cyclopropoxy moiety.
Reductive Conditions: The group is stable to standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) used for dehalogenation or nitro group reduction. It is also inert to hydride reagents like NaBH₄ and LiAlH₄.
This general stability makes the cyclopropoxy group compatible with a broad array of functional group transformations on the pyridine ring or the amino group. For example, acylation or sulfonylation of the amine, or cross-coupling reactions at the C2-chloro position, could be performed without compromising the integrity of the cyclopropoxy ether. However, any multi-step synthesis must avoid strongly acidic conditions to prevent unintended ring-opening.
Pyridine Ring Functionalization and Electronic Modifications
Further functionalization of the pyridine ring is a viable strategy for modifying the properties of the core scaffold. The regiochemical outcome of such reactions is governed by the combined electronic effects of the existing substituents.
The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org However, the reactivity and regioselectivity are strongly influenced by the substituents present. In this compound, the ring is decorated with two strong electron-donating groups (EDGs) — the amino group at C3 and the cyclopropoxy group at C4 — and one electron-withdrawing, deactivating group — the chloro group at C2.
The directing effects of these groups are as follows:
-NH₂ (amino): A powerful activating, ortho, para-director.
-O-c-Pr (cyclopropoxy): An activating, ortho, para-director.
-Cl (chloro): A deactivating, ortho, para-director.
The outcome of an EAS reaction will be determined by the interplay of these effects. The amino group is one of the most powerful activating and directing groups. It strongly directs electrophiles to its ortho and para positions. In this molecule, the positions ortho to the amino group are C2 and C4 (both occupied), and the para position is C6. The cyclopropoxy group at C4 directs to its ortho positions, C3 (occupied) and C5. The chloro group at C2 directs to its ortho position, C3 (occupied), and its para position, C5.
Considering the synergistic directing effects and the potent activation provided by the amino and cyclopropoxy groups, the C5 position is the most likely site for electrophilic attack. The C6 position is sterically more hindered and is only activated by the amino group. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield the corresponding 5-substituted derivative.
| Reaction | Reagent/Conditions | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-4-cyclopropoxy-5-nitropyridin-3-amine |
| Bromination | Br₂ / Acetic Acid | 5-Bromo-2-chloro-4-cyclopropoxypyridin-3-amine |
| Sulfonation | Fuming H₂SO₄ | 2-Chloro-3-amino-4-cyclopropoxypyridine-5-sulfonic acid |
| Friedel-Crafts Acylation | Ac₂O / AlCl₃ | Reaction unlikely due to Lewis acid complexation with ring nitrogen and amino group. |
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to an adjacent position. acs.org For this compound, the primary amino group is not an effective DMG and can be deprotonated itself. Therefore, protection of the amino group is a prerequisite. Converting the amine to a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc) transforms it into a potent DMG.
Once the amine is protected (e.g., as the pivalamide, 1 ), treatment with a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) would be expected to induce regioselective metalation. The most powerful DMG on the ring is the newly formed pivalamide group at C3. It would strongly direct lithiation to one of its ortho positions, C2 or C4.
Metalation at C2: The C2 position is occupied by a chloro group. In many cases, instead of deprotonation, a halogen-lithium exchange can occur, which is often faster than deprotonation. This would also result in a C2-lithiated species.
Metalation at C4: The C4 position is occupied by the cyclopropoxy group. While an alkoxy group can be a DMG, it is generally weaker than a pivalamide.
Therefore, the most probable outcome is the formation of the C2-lithiated intermediate. This lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the C2 position, displacing the original chlorine atom.
| Step | Reagent/Conditions | Intermediate/Product | Electrophile (E+) | Final Product (after deprotection) |
| 1. Protection | Pivaloyl chloride, Pyridine | 1 (N-(2-Chloro-4-cyclopropoxypyridin-3-yl)pivalamide) | - | - |
| 2. Metalation | n-BuLi, THF, -78 °C | C2-lithiated intermediate | I₂ | 2-Iodo-4-cyclopropoxypyridin-3-amine |
| 2. Metalation | n-BuLi, THF, -78 °C | C2-lithiated intermediate | DMF | 3-Amino-4-cyclopropoxypyridine-2-carbaldehyde |
| 2. Metalation | n-BuLi, THF, -78 °C | C2-lithiated intermediate | (CH₃)₃SiCl | 2-(Trimethylsilyl)-4-cyclopropoxypyridin-3-amine |
Computational and Theoretical Investigations of 2 Chloro 4 Cyclopropoxypyridin 3 Amine
Reaction Mechanism Elucidation and Transition State Analysis.
Computational Mapping of Reaction Pathways and Energetic Profiles.
Table 1: Hypothetical Energetic Profile for a Reaction Involving 2-Chloro-4-cyclopropoxypyridin-3-amine (Note: This table is illustrative and does not represent actual experimental or calculated data.)
| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|
| Step 1 | Starting Material A + Reagent B | Intermediate 1 | Data not available | Data not available |
Characterization of Key Intermediates and Transition States.
A detailed computational analysis would also focus on the geometry and electronic structure of any intermediates and transition states along a given reaction pathway. Techniques such as transition state searching (e.g., using algorithms like the Berny optimization) would be used to locate the highest energy point along the reaction coordinate. Frequency calculations would then be performed to confirm the nature of these structures, with transition states exhibiting a single imaginary frequency.
Table 2: Hypothetical Geometric Parameters of a Transition State (Note: This table is illustrative and does not represent actual experimental or calculated data.)
| Parameter | Bond/Angle | Value (Å or degrees) |
|---|---|---|
| Bond Length | C2-Cl | Data not available |
| Bond Length | C3-N (forming) | Data not available |
Prediction of Spectroscopic Parameters from First Principles.
First-principles calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of a molecule.
Computational NMR Chemical Shift and Coupling Constant Calculations.
Theoretical NMR spectra can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations would provide predicted ¹H and ¹³C chemical shifts for this compound, which could then be compared to experimental data to confirm its structure.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and does not represent actual experimental or calculated data.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| Cyclopropyl (B3062369) C1' | Data not available |
Vibrational Frequency Analysis (e.g., IR, Raman) and Mode Assignments.
Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Table 4: Hypothetical Predicted Vibrational Frequencies and Assignments (Note: This table is illustrative and does not represent actual experimental or calculated data.)
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| Data not available | Data not available | N-H stretch |
| Data not available | Data not available | C-Cl stretch |
| Data not available | Data not available | Pyridine (B92270) ring stretch |
UV-Vis Absorption Maxima and Electronic Transitions.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the UV-Vis absorption spectrum of a molecule. These calculations can determine the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved (e.g., π → π* or n → π*).
Table 5: Hypothetical Predicted UV-Vis Absorption Data (Note: This table is illustrative and does not represent actual experimental or calculated data.)
| λmax (nm) | Oscillator Strength | Major Electronic Transition |
|---|---|---|
| Data not available | Data not available | HOMO -> LUMO |
Advanced Analytical Methodologies for Research Purity and Reaction Monitoring
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of synthesized molecules. For a novel or complex intermediate like 2-Chloro-4-cyclopropoxypyridin-3-amine, a combination of advanced spectroscopic methods provides definitive structural evidence.
While one-dimensional (1D) NMR (¹H and ¹³C) provides primary structural information, two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton at position 5 (H5) and the proton at position 6 (H6) on the pyridine (B92270) ring. It would also show correlations among the non-equivalent protons of the cyclopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively assign the proton signals for H5 and H6 to their corresponding carbon signals (C5 and C6) and the cyclopropyl (B3062369) protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular framework. For example, HMBC would show a correlation from the H6 proton to the C4 carbon, confirming the position of the cyclopropoxy group relative to the unsubstituted corner of the pyridine ring. Correlations from the amine protons (-NH₂) to carbons C3 and C4 would confirm the amine's position.
Table 3: Predicted 2D NMR Correlations for Structural Elucidation
| 2D Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | H5 ↔ H6; Cyclopropyl H's ↔ Cyclopropyl H's | Confirms adjacent protons on the pyridine ring and within the cyclopropyl group. |
| HSQC | ¹H ↔ ¹³C (1-bond) | H5 ↔ C5; H6 ↔ C6; Cyclopropyl H's ↔ Cyclopropyl C's | Unambiguously links each proton to its directly attached carbon. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H6 ↔ C4, C5; H5 ↔ C3, C4; -NH₂ ↔ C3, C4 | Confirms the arrangement of substituents around the pyridine ring. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₈H₉ClN₂O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value, typically matching to within 5 ppm.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ion can reveal characteristic fragmentation pathways. This data provides additional structural confirmation. Plausible fragmentations for this molecule would involve the loss of the cyclopropoxy group, elimination of chlorine, or cleavage of the pyridine ring.
Table 4: Predicted HRMS Data and Plausible Fragment Ions
| Ion | Formula | Calculated Monoisotopic Mass (m/z) | Plausible Origin |
|---|---|---|---|
| [M+H]⁺ | [C₈H₁₀ClN₂O]⁺ | 185.0476 | Molecular Ion |
| [M+H - C₃H₄]⁺ | [C₅H₆ClN₂O]⁺ | 145.0163 | Loss of cyclopropene (B1174273) from cyclopropoxy group |
| [M+H - C₃H₅O]⁺ | [C₅H₅ClN₂]⁺ | 128.0163 | Loss of cyclopropoxy radical |
| [M+H - Cl]⁺ | [C₈H₁₀N₂O]⁺ | 150.0788 | Loss of chlorine radical |
This combination of advanced analytical methodologies ensures a comprehensive characterization of this compound, guaranteeing its structural identity and purity for subsequent use in research and manufacturing.
Advanced X-ray Crystallography for Co-crystal Structures and Intermolecular Interactions
Advanced X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic resolution. In the context of pharmaceutical development, this technique is pivotal for elucidating the solid-state forms of active pharmaceutical ingredients (APIs), including co-crystals. scispace.com Co-crystals are multi-component crystalline structures where an API and one or more co-formers are held together in a single crystal lattice through non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov This approach is often used to modify the physicochemical properties of a drug substance.
For a compound like this compound, forming co-crystals with pharmaceutically acceptable co-formers could be a strategy to enhance its properties. X-ray diffraction analysis of such co-crystals would provide precise information on the molecular geometry, conformation, and the specific intermolecular interactions that stabilize the crystal lattice. These interactions are fundamental to the co-crystal's stability and physical characteristics.
While specific co-crystal studies on this compound are not publicly documented, analysis of structurally similar molecules provides insight into the expected findings. For instance, the crystal structure of 2-Chloro-4-methylpyridin-3-amine, a closely related analogue, has been determined. researchgate.net Its analysis revealed a monoclinic crystal system stabilized by intermolecular N—H···N hydrogen bonds that form chains within the crystal. researchgate.net This demonstrates the type of detailed interaction data that can be obtained.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₇ClN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell a (Å) | 3.9877 (8) |
| Unit Cell b (Å) | 12.8468 (15) |
| Unit Cell c (Å) | 12.8408 (19) |
| Unit Cell β (°) | 90.872 (14) |
| Volume (ų) | 657.75 (18) |
| Key Intermolecular Interaction | N—H···N Hydrogen Bond |
In Situ and Real-time Reaction Monitoring Techniques
In situ and real-time reaction monitoring techniques are integral to modern chemical process development. They provide a continuous stream of data from within a reacting system, allowing chemists and engineers to track the progress of a reaction, identify the formation of intermediates and byproducts, and determine reaction endpoints with high precision. This approach is a cornerstone of the Process Analytical Technology (PAT) framework encouraged by regulatory agencies like the FDA. fda.gov The goal of PAT is to design and control manufacturing processes by making timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.org For the synthesis of a complex molecule such as this compound, which likely involves multiple steps, real-time monitoring is essential for ensuring process robustness, consistency, and final product quality. mdpi.combeilstein-journals.org
Application of Online Spectroscopic Methods (e.g., ReactIR, Raman Spectroscopy)
Online spectroscopic methods are powerful tools for in situ reaction monitoring because they are non-destructive and can provide real-time molecular information directly from the reaction vessel.
ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy - ATR-FTIR) uses an infrared probe inserted into a reaction to monitor changes in the concentration of key chemical species. By tracking the intensity of characteristic vibrational bands, one can follow the consumption of reactants and the formation of products and intermediates over time.
Raman Spectroscopy is another vibrational spectroscopy technique that is highly effective for reaction monitoring. It is particularly well-suited for analyzing reactions in aqueous media and for monitoring crystalline forms. researchgate.net In the synthesis of pyridine derivatives, Raman spectroscopy can be used to track the formation of the pyridine ring or the introduction of substituents by monitoring unique spectral signatures. nih.gov For example, the appearance of a strong signal corresponding to a specific ring vibration mode of the pyridine product could be used to monitor the reaction's progress and determine its completion. nih.gov
| Component | Functional Group / Vibration Mode | Characteristic Raman Shift (cm⁻¹) | Significance in Monitoring |
|---|---|---|---|
| Reactant A | C=O Stretch (Ketone) | 1680-1700 | Disappearance indicates consumption |
| Reactant B | C≡N Stretch (Nitrile) | 2210-2260 | Disappearance indicates consumption |
| Intermediate | C=C Stretch (Enamine) | 1640-1690 | Formation and subsequent consumption |
| Product | Pyridine Ring Breathing | 990-1030 | Appearance and intensity increase indicate product formation |
Coupled Chromatographic Systems for Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a comprehensive system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical parameters to ensure final product quality. stepscience.commt.com A key element of PAT is the use of online and at-line analytical tools to monitor the process in real or near-real time. researchgate.net
Coupled chromatographic systems, particularly High-Performance Liquid Chromatography (HPLC), are vital in the PAT framework. An automated HPLC system can be directly linked to a reactor, allowing for the periodic withdrawal, dilution, and analysis of reaction samples. This provides quantitative data on the concentration of the starting materials, the main product (e.g., this compound), and any impurities that may form. rsc.org
This real-time quantitative information allows for:
Precise endpoint detection: The reaction can be stopped exactly when the optimal yield is achieved, preventing over-processing and the formation of degradation products.
Impurity profiling: The formation of unwanted byproducts can be monitored and controlled by adjusting reaction parameters like temperature or reagent addition rate.
Kinetic analysis: Detailed data on concentration versus time enables the development of accurate kinetic models of the reaction.
By integrating online HPLC with the reactor control system, a feedback loop can be established to maintain the process in a state of control, ensuring consistent product quality from batch to batch. rsc.org This approach is fundamental to modern, data-driven pharmaceutical manufacturing.
| Reaction Time (min) | Reactant A (Area %) | Product (Area %) | Impurity X (Area %) |
|---|---|---|---|
| 0 | 99.5 | 0.0 | 0.1 |
| 30 | 65.2 | 34.1 | 0.3 |
| 60 | 31.8 | 67.2 | 0.6 |
| 90 | 5.3 | 93.5 | 0.8 |
| 120 | 0.5 | 98.1 | 1.0 |
| 150 | <0.1 | 98.0 | 1.5 |
Academic Research Applications of 2 Chloro 4 Cyclopropoxypyridin 3 Amine
Role as a Key Intermediate in the Synthesis of Research Chemicals
Substituted pyridines are fundamental building blocks in organic synthesis. The presence of chloro, cyclopropoxy, and amine groups on the pyridine (B92270) ring of 2-Chloro-4-cyclopropoxypyridin-3-amine makes it a potentially valuable intermediate for creating more complex molecules.
Compounds with similar structures, such as 2-chloro-4-methylpyridin-3-amine, are recognized as key intermediates in the synthesis of novel and biologically active heterocycles. researchgate.net These pyridine derivatives can serve as foundational structures for developing a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The reactivity of the chloro and amine substituents allows for a range of chemical transformations to build more elaborate molecular architectures.
The strategic placement of reactive sites on the pyridine ring allows for its use as a precursor in the synthesis of complex polyfunctional organic molecules. The amine group can undergo various reactions, such as acylation or alkylation, while the chlorine atom can be displaced through nucleophilic aromatic substitution, a common strategy in the synthesis of pyridine derivatives. researchgate.net This versatility enables the introduction of diverse functional groups, leading to the creation of molecules with tailored properties.
Contributions to Ligand Design and Organometallic Chemistry
Pyridine and its derivatives are well-known for their ability to act as ligands in organometallic chemistry due to the lone pair of electrons on the nitrogen atom.
Pyridine-based ligands are crucial in the development of catalysts for a wide array of chemical transformations. The electronic and steric properties of the pyridine ring can be fine-tuned by its substituents, which in turn influences the properties and reactivity of the resulting metal complex. While no specific applications of this compound in transition metal catalysis have been reported, its structure suggests it could be explored for the synthesis of novel ligands. For instance, N,N,O-donating ligands can be prepared from 2-aminobenzothiazole (B30445) and various aromatic aldehydes for use in metal complexes. researchgate.net
The coordination behavior of substituted pyridines with various metal ions is a subject of ongoing research. Studies on similar molecules, like chloro-substituted pyrazin-2-amines, have explored their coordination with copper(I) to form coordination polymers with intriguing structural topologies. mdpi.com The specific substituents on this compound would be expected to influence its coordination mode and the properties of the resulting metal complexes.
Applications in Materials Science Research
The incorporation of halogenated organic compounds into advanced materials can impart desirable properties. chemicalbook.com
While there is no specific research detailing the use of this compound in materials science, related halogenated pyridines have been investigated for their potential in creating novel organic materials. chemicalbook.com The presence of both a chlorine atom and a cyclopropoxy group could offer unique characteristics when this molecule is integrated into larger polymeric or crystalline structures, potentially influencing properties such as thermal stability, conductivity, or photophysical behavior. chemicalbook.com
Precursor for Polymer Monomers and Functional Materials.
There is currently no available scientific literature detailing the use of this compound as a precursor for polymer monomers or in the synthesis of functional materials. The presence of a reactive amine group and a halogenated pyridine ring theoretically allows for its incorporation into polymer chains through various polymerization techniques. However, specific studies demonstrating this application for this particular compound have not been identified.
Components in Organic Electronic or Photoactive Material Development.
Similarly, the application of this compound in the development of organic electronic or photoactive materials is not documented in current academic research. While pyridine-based compounds are of interest in this field due to their electron-deficient nature, which can be advantageous for creating n-type organic semiconductors, research has not yet specifically leveraged the 2-chloro-4-cyclopropoxy-substituted variant for these purposes.
Development of Chemical Probes and Tools for Basic Biological Research (non-clinical focus).
Synthesis of Enzyme Inhibitor Scaffolds for In Vitro Studies.
No specific studies have been found that utilize this compound in the synthesis of enzyme inhibitor scaffolds for in vitro evaluation. However, structurally related compounds have been investigated as inhibitors for various enzymes. For instance, a diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine derivatives has been described for the development of β-amyloid cleaving enzyme (BACE) inhibitors. This suggests that the broader structural class has relevance in enzyme inhibition studies.
Development of Fluorescent Labeling Agents and Reporter Molecules.
The scientific literature does not currently contain reports on the development or use of this compound as a fluorescent labeling agent or a reporter molecule. The intrinsic photophysical properties of this compound have not been characterized in the context of fluorescence or other spectroscopic reporting applications.
Contributions to Chemical Biology Tool Development.
Consistent with the lack of specific applications in the aforementioned areas, there is no documented evidence of this compound's contribution to the development of chemical biology tools. While its chemical structure presents possibilities for derivatization and incorporation into more complex biologically active molecules, these potential avenues have not yet been explored in published research.
Future Directions and Emerging Research Avenues for 2 Chloro 4 Cyclopropoxypyridin 3 Amine Chemistry
Exploration of Unconventional Synthetic Pathways
Traditional synthetic routes to polysubstituted pyridines often rely on multi-step sequences that can be limited in scope. nih.gov The future synthesis of 2-Chloro-4-cyclopropoxypyridin-3-amine and its derivatives could benefit significantly from unconventional, more efficient strategies that offer novel ways to construct and functionalize the pyridine (B92270) core.
One promising area is the direct functionalization of carbon-hydrogen (C-H) bonds. This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. For pyridine derivatives, which are often difficult to modify due to the ring's electron-deficient nature, new methods are emerging. acs.org A particularly challenging but valuable goal is the functionalization at the meta-position relative to the ring nitrogen, which can be achieved through innovative strategies like temporary de-aromatization. innovations-report.com In this approach, the pyridine ring's electronic properties are temporarily reversed to create a more reactive intermediate, allowing for precise installation of functional groups before re-aromatization. innovations-report.com
Another avenue involves novel cycloaddition reactions. nih.gov The development of [4+2] cycloadditions using various 1-azadienes or 2-azadienes provides a powerful tool for the de novo synthesis of highly substituted pyridines. nih.govresearchgate.net Adapting these multicomponent reactions could provide rapid access to diverse analogs of this compound from simple, readily available precursors.
| Synthetic Strategy | Conventional Approach | Unconventional Approach | Potential Advantage for Synthesis |
| Core Ring Formation | Multi-step classical syntheses (e.g., Hantzsch) followed by functional group manipulation. nih.govresearchgate.net | De novo synthesis via catalytic [4+2] cycloadditions (Aza-Diels-Alder). nih.gov | Fewer steps, increased complexity from simple precursors, rapid access to analogs. |
| Functionalization | Introduction of substituents via nucleophilic or electrophilic substitution on a pre-formed ring. nih.gov | Direct C-H functionalization via temporary de-aromatization/re-aromatization. innovations-report.comacs.org | Higher atom economy, late-stage modification of complex molecules, access to novel substitution patterns. |
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automation is set to revolutionize chemical synthesis. Automated synthesis platforms, combined with high-throughput experimentation (HTE), can dramatically accelerate the discovery and optimization of reaction pathways for molecules like this compound. These systems allow for a large number of experiments to be run in parallel under precisely controlled conditions, enabling rapid screening of catalysts, solvents, and other reaction parameters to improve yield and selectivity.
For a multi-step synthesis, automated platforms can handle liquid and solid reagents, manage reaction workup and purification, and perform in-line analysis, reducing manual labor and improving reproducibility. The automated synthesis of complex heterocyclic molecules, including pyridine-containing radiotracers for PET imaging, has already been demonstrated, showcasing the feasibility of this approach for intricate targets. researchgate.net Applying this technology to this compound could streamline its production and facilitate the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
| Aspect of Synthesis | Manual Process | Automated/HTE Process | Benefit for this compound Chemistry |
| Reaction Optimization | One-at-a-time variation of parameters; time-consuming and labor-intensive. | Parallel screening of hundreds of conditions (temperature, catalyst, solvent, concentration). | Rapid identification of optimal conditions for yield and purity; discovery of novel reaction conditions. |
| Analog Synthesis | Sequential, low-throughput synthesis of individual derivatives. | Automated parallel synthesis of a library of related compounds. | Accelerated exploration of chemical space and faster development of SAR data. |
| Process Scalability | Data from lab-scale batches may not translate well to larger scales. | Generates large, high-quality datasets that aid in developing robust and scalable processes. | Smoother transition from laboratory-scale synthesis to pilot-plant production. |
Application of Machine Learning and Artificial Intelligence in Synthetic Route Design
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical synthesis. bohrium.com Computer-aided synthesis planning (CASP) programs leverage vast databases of chemical reactions to propose viable synthetic routes for a target molecule. beilstein-journals.orgnih.gov For this compound, these tools could uncover more efficient or entirely novel pathways that a human chemist might overlook.
| AI/ML Application | Description | Impact on this compound |
| Retrosynthesis Planning | AI algorithms analyze the target structure and propose disconnections based on known chemical reactions to identify potential precursors. nih.gov | Suggests diverse and efficient synthetic routes, potentially reducing step count and cost. |
| Reaction Condition Prediction | Global ML models trained on large reaction databases suggest optimal solvents, catalysts, and temperatures for a given transformation. beilstein-journals.org | Provides chemists with a reliable starting point for experimental work, reducing the need for extensive optimization. |
| Integrated Design & Synthesis | Generative models propose novel molecular structures in the form of an experimental recipe, ensuring synthetic feasibility from the outset. youtube.com | Enables the design of novel this compound analogs that are tailored for specific applications and are readily synthesizable. |
Potential for Novel Applications in Sustainable Chemistry and Advanced Materials
The unique structural features of this compound make it an intriguing candidate for applications beyond its current uses, particularly in sustainable chemistry and advanced materials. Pyridine derivatives are widely used as ligands in catalysis and as building blocks for functional polymers and organic materials. nih.govelsevier.com
In sustainable chemistry, the nitrogen atom of the pyridine ring and the adjacent amine group can act as bidentate ligands for transition metals, forming catalysts for a variety of green chemical transformations. The specific electronic properties conferred by the chloro and cyclopropoxy groups could be tuned to enhance catalytic activity or selectivity.
In materials science, substituted aminopyridines can serve as monomers for creating novel polymers or organic functional materials. chemicalbook.com The incorporation of the this compound moiety into a polymer backbone could impart specific properties such as enhanced thermal stability, chemical resistance, or electrical conductivity. chemicalbook.com Its structure could be leveraged in the development of organic light-emitting diodes (OLEDs), sensors, or specialized coatings.
| Area of Application | Potential Role of this compound | Rationale |
| Green Catalysis | As a tunable ligand for transition metal catalysts. | The pyridine-amine scaffold can chelate metal ions; the electronic nature of the ring can be modified by its substituents to influence catalytic performance. |
| Advanced Polymers | As a monomer or functional building block for specialty polymers. | The amine group provides a reactive handle for polymerization; the rigid, functionalized pyridine core can impart desirable thermal or electronic properties to the resulting material. chemicalbook.com |
| Organic Electronics | As a core component in the synthesis of organic semiconductors or emitters. | The electron-deficient, aromatic nature of the pyridine ring is a common feature in materials used for organic electronics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
